molecular formula C15H15N3O3S B2861627 N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034603-10-4

N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2861627
CAS RN: 2034603-10-4
M. Wt: 317.36
InChI Key: ILZHGUMSTMLBMI-UHFFFAOYSA-N
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Description

The compound “N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule that contains a furan ring, a benzyl group, a pyrazole ring, and a sulfonamide group . Furan is a five-membered aromatic heterocycle containing one oxygen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out . The furan ring, for example, is known to undergo reactions such as cycloadditions .

Scientific Research Applications

Molecular Structure and Interactions

The molecule of interest, N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide, showcases significant molecular twists and interactions within its structure. For example, research on similar sulfonamide compounds highlights the dihedral angles between the pyrazole ring and adjacent furan and benzene rings, indicating a complex spatial arrangement. These structural features facilitate specific hydrogen bonding patterns, contributing to the formation of supramolecular chains and layers, essential for understanding the molecule's biological activity and interaction mechanisms (Asiri et al., 2012).

Antiproliferative Activities

Sulfonamide derivatives, including structures akin to this compound, have been explored for their antiproliferative properties. A study on a series of pyrazole-sulfonamide derivatives synthesized from a specific compound demonstrated significant selective effects against rat brain tumor cells (C6), with some compounds exhibiting broad-spectrum antitumor activity comparable to established anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Enzyme Inhibition and Low Cytotoxicity

Compounds combining pyrazoline and sulfonamide pharmacophores exhibit inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, with low cytotoxicity towards various cancer and non-tumor cell lines. This demonstrates the potential of such molecules in developing new inhibitors for treating conditions requiring enzyme modulation, highlighting the importance of structural elements like those found in this compound (Ozgun et al., 2019).

Anti-Inflammatory and Analgesic Properties

The synthesis of novel derivatives related to the chemical structure of interest has led to compounds with anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent potential. These activities are attributed to the specific molecular frameworks and substituent effects, underscoring the versatile therapeutic applications of sulfonamide derivatives (Küçükgüzel et al., 2013).

Antimicrobial and Antioxidant Activities

Pyrazole-based sulfonamide derivatives have been explored for their antimicrobial and antioxidant activities. Specific compounds synthesized from Ampyrone and different benzene sulfonyl chlorides exhibited significant efficacy against bacterial and fungal strains, alongside free radical scavenging capabilities. This indicates the potential of such molecules for developing new antimicrobial and antioxidant agents, leveraging the structural elements present in molecules like this compound (Badgujar et al., 2018).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-18-10-15(9-16-18)22(19,20)17-8-12-2-4-13(5-3-12)14-6-7-21-11-14/h2-7,9-11,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZHGUMSTMLBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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